![molecular formula C22H30N4O7S B2738204 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate CAS No. 2034470-69-2](/img/structure/B2738204.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate
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Overview
Description
The compound appears to contain a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . Benzimidazoles are prevalent in pharmaceuticals and have been found to exhibit a variety of pharmacological activities . The compound also contains piperidine rings, which are six-membered rings with one nitrogen atom. Piperidine is a common motif in many pharmaceuticals and exhibits a wide variety of biochemical and pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally solid at room temperature and highly soluble in polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some derivatives of imidazole have shown good antimicrobial potential .
Antitumor Activity
The compound has been evaluated for antitumor potential against different cell lines .
Multi-Kinase Inhibitor
A series of novel compounds with a similar structural motif have been synthesized and evaluated as potential multi-kinase inhibitors . These compounds have shown excellent cytotoxic effects against four different cancer cell lines .
Apoptosis Inducer
The lead compound from the series mentioned above has shown the ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Potential Treatment for Various Cancers
The compound could be further optimized and developed as a potent multi-targeted kinase inhibitor, which could have significant implications for the treatment of various cancers .
Mechanism of Action
properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S.C2H2O4/c1-28(26,27)24-12-8-17(9-13-24)20(25)22-10-6-16(7-11-22)14-23-15-21-18-4-2-3-5-19(18)23;3-1(4)2(5)6/h2-5,15-17H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMOQRACBBWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate |
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